molecular formula C22H34O7 B13406493 7,8-Dehydro Nalmefene

7,8-Dehydro Nalmefene

Cat. No.: B13406493
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-KCXKUJPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dehydro Nalmefene is a derivative of nalmefene, an opioid receptor antagonist. Nalmefene is primarily used in the treatment of opioid overdose and alcohol dependence. The compound this compound shares similar structural characteristics with nalmefene but has unique properties that make it a subject of interest in scientific research.

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

[(4aR,5S,6S,6aR,10R,10aR,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15+,16-,17+,19?,20+,21-,22-/m1/s1

InChI Key

OHCQJHSOBUTRHG-KCXKUJPUSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H]2[C@]([C@@H](CCC2(C)C)O)([C@]3([C@@]1(OC(CC3=O)(C)C=C)C)O)C)O

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dehydro Nalmefene typically involves the modification of nalmefene through specific chemical reactions. One common method is the Wittig reaction, which converts naltrexone to nalmefene by replacing the ketone group at the C6 position with a methylene group . This reaction is carried out under controlled conditions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis processes that ensure high yield and purity. The compound is often produced as a hydrochloride salt to enhance its stability and solubility. The production process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Metabolic Reactions

7,8-Dehydro Nalmefene’s metabolism is inferred from studies on nalmefene :

  • Phase I Metabolism :

    • N-Dealkylation: Mediated by CYP3A4/5 to form nornalmefene .

    • Sulfation: Forms nalmefene 3-O-sulfate (minor active metabolite) .

  • Phase II Metabolism :

    • Glucuronidation: Major pathway, producing inactive glucuronides .

Metabolite Profile

MetaboliteActivityContribution to Pharmacokinetics
NornalmefeneMinimal<10% of parent AUC
Nalmefene 3-O-glucuronideInactivePrimary excretion product

Hydrolysis and Stability

The oxazolidine intermediate formed during synthesis undergoes acid-catalyzed hydrolysis:

  • Conditions : 35% HBr at 120°C for 2.5 hours .

  • Product : Noroxymorphone derivatives .

Optimized Hydrolysis Parameters

ParameterValueImpact on Yield
HBr concentration35 wt%Prevents alcohol inhibition
Temperature120°CEnsures complete ring opening
Reaction time2.5 hoursQuantitative conversion to target

Industrial Purification Strategies

Post-synthesis purification addresses phosphorus by-products:

  • Crystallization : Nalmefene hydrochloride precipitates in dichloromethane with HCl, achieving >99.7% purity .

  • Washing : Sequential washes with dichloromethane and acetone remove residual phosphine oxides .

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Hahn & Fishman (1975)High yield with NaH/DMSOSafety risks, excess ylide, chromatography required
US 4,751,307Avoids NaH, uses KO-t-BuResidual phosphorus impurities
Modern MTHF/KO-t-BuScalable, high purity (99.7%)Requires rigorous solvent drying

Scientific Research Applications

7,8-Dehydro Nalmefene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-Dehydro Nalmefene involves its interaction with opioid receptors. It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . By blocking these receptors, the compound prevents the binding of opioid molecules, thereby inhibiting their effects. This mechanism is crucial in reversing opioid-induced respiratory depression and reducing alcohol consumption.

Comparison with Similar Compounds

Similar Compounds

    Nalmefene: The parent compound, used for opioid overdose and alcohol dependence treatment.

    Naltrexone: Another opioid antagonist with similar uses but different pharmacokinetic properties.

    Naloxone: A short-acting opioid antagonist used primarily for emergency treatment of opioid overdose.

Uniqueness

7,8-Dehydro Nalmefene is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its analogs. Its prolonged duration of action and potential for fewer side effects make it a promising candidate for further research and therapeutic applications .

Q & A

Q. What experimental models are suitable for studying 7,8-Dehydro Nalmefene's opioid receptor modulation?

Methodological Answer: In vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-naloxone) can quantify affinity for μ-, δ-, and κ-opioid receptors. Competitive displacement experiments in transfected cell lines (e.g., HEK293) allow comparative analysis of receptor subtype selectivity. For functional activity, cAMP accumulation assays or β-arrestin recruitment assays (e.g., BRET/FRET) are recommended to distinguish agonist/antagonist profiles .

Q. How do researchers standardize dosing protocols for preclinical studies on this compound?

Methodological Answer: Dose-response curves in rodent models (e.g., alcohol self-administration paradigms) should account for pharmacokinetic parameters such as bioavailability and brain penetration. Intraperitoneal or subcutaneous administration at 0.1–3 mg/kg is typical, with plasma concentration monitored via LC-MS/MS to correlate with behavioral outcomes (e.g., reduced alcohol intake) .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in clinical trial data on Nalmefene's efficacy for alcohol dependence?

Methodological Answer: Meta-analyses using fixed- and random-effects models (e.g., RevMan, Cochrane tools) can pool data from trials with divergent endpoints (e.g., heavy drinking days vs. abstinence rates). Sensitivity analyses should exclude studies with high attrition bias or unvalidated surrogate outcomes. Bayesian network meta-analysis enables indirect comparisons with naltrexone or acamprosate, addressing heterogeneity in trial designs .

Q. How does this compound inhibit cancer cell glycolysis, and what assays validate this mechanism?

Methodological Answer: Seahorse XF analyzers measure extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess glycolytic flux. In CT26 colon cancer cells, this compound (10–50 μM) reduces hexokinase-2 and lactate dehydrogenase A expression via Western blot. Calcium imaging (Fluo-4 AM) and CaMK II phosphorylation assays link opioid receptor antagonism to downstream suppression of the AKT-GSK-3β pathway .

Q. What neuroimaging methodologies elucidate this compound's effects on neural cue-reactivity in AUD?

Methodological Answer: fMRI cue-reactivity tasks (alcohol vs. neutral cues) in a double-blind, placebo-controlled crossover design reveal reduced BOLD signal in the ventral striatum under this compound. Region-of-interest (ROI) analysis and psychophysiological interaction (PPI) models quantify connectivity changes. Subjective craving scores (e.g., AUQ) should be collected pre/post-scan to correlate neural and behavioral effects .

Methodological Challenges & Recommendations

Q. How to address variability in preclinical toxicity data for this compound?

Methodological Answer: Standardize in vitro cytotoxicity assays (e.g., CCK-8, LDH release) across multiple cell lines (hepatocytes, neurons) with positive controls (e.g., cisplatin). In vivo studies must adhere to OECD guidelines for acute oral toxicity (LD50 determination) and include histopathology of major organs. GHS classification (e.g., H302 for oral toxicity) should guide laboratory safety protocols .

Q. What strategies improve reproducibility in studies on opioid receptor dynamics?

Methodological Answer: Use immortalized cell lines (e.g., SH-SY5Y for neurons) with CRISPR-edited opioid receptors to minimize genetic variability. Radioligand dissociation kinetics (e.g., [³H]-diprenorphine) under varying GTP concentrations differentiate G-protein-dependent vs. independent signaling. Replicate findings across ≥3 independent experiments with blinded data analysis .

Data Presentation Guidelines

Q. How should researchers present conflicting clinical efficacy data in meta-analyses?

Methodological Answer: Forest plots must display effect sizes (e.g., standardized mean differences) with 95% confidence intervals. Funnel plots and Egger’s test assess publication bias. Subgroup analyses by trial duration (e.g., 12 vs. 24 weeks) or patient characteristics (e.g., high-risk drinkers) clarify heterogeneity. Transparent reporting via PRISMA checklists is critical .

Q. What computational tools model this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer: NONMEM or Monolix software fits compartmental PK models to plasma concentration-time data. Physiologically based pharmacokinetic (PBPK) modeling in GastroPlus® predicts tissue distribution. PK-PD linkages (e.g., Emax models) correlate receptor occupancy (PET imaging) with behavioral outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.